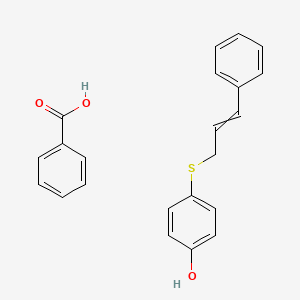
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a lactone moiety and a hexynyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the Sonogashira cross-coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexynyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The hexynyl side chain and the pyranone ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hex-1-yn-1-yl)phenylmethanesulfonamide: Similar in having a hexynyl side chain but differs in the core structure.
1-Fluoro-4-(1-hexyn-1-yl)benzene: Shares the hexynyl side chain but has a different aromatic core.
5-(Hex-1-yn-1-yl)-1-(4-iodophenyl)-3-phenyl-6-vinylverdazyl: Contains a hexynyl group but is part of a more complex verdazyl structure.
Uniqueness
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its combination of a pyranone ring and a hexynyl side chain. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
663957-60-6 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-hex-1-ynyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-7-11-8-9-14-12(13)10(11)2/h3-5,8-9H2,1-2H3 |
Clé InChI |
MKJPSDMBHHMYMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=C(C(=O)OCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


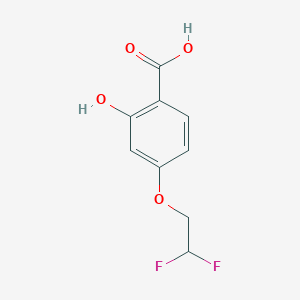
![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

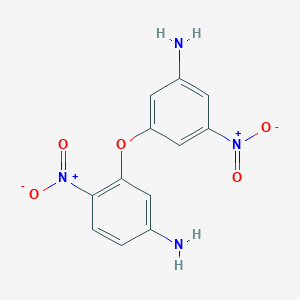
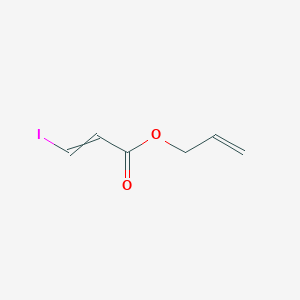
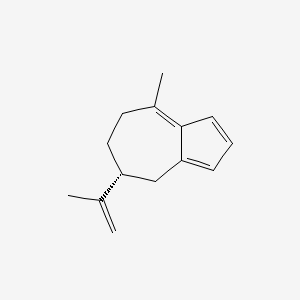
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)

![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
